Secnidazol
Descripción general
Descripción
Secnidazol es un agente antimicrobiano de 5-nitroimidazol de segunda generación. Está estructuralmente relacionado con otros 5-nitroimidazoles, como el metronidazol y el tinidazol. El this compound se utiliza principalmente para tratar la vaginosis bacteriana y la tricomoniasis. Tiene una mejor absorción oral y una vida media de eliminación terminal más larga en comparación con otros fármacos de su clase .
Aplicaciones Científicas De Investigación
El secnidazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de la reactividad de los nitroimidazoles.
Biología: Se investiga por sus efectos en varios microorganismos, incluidas bacterias y protozoos.
Medicina: Se utiliza ampliamente en el tratamiento de la vaginosis bacteriana y la tricomoniasis. También se está explorando su potencial en el tratamiento de otras infecciones y enfermedades.
Industria: Utilizado en el desarrollo de nuevos agentes antimicrobianos y formulaciones
Mecanismo De Acción
El secnidazol ejerce sus efectos al ingresar a la célula bacteriana o protozoaria como un profármaco inactivo. Una vez dentro, se reduce por enzimas bacterianas para formar aniones radicales. Estos aniones radicales interfieren con la síntesis de ADN bacteriano, lo que lleva a daño celular y muerte. Los principales objetivos moleculares son el ADN y las enzimas asociadas dentro del microorganismo .
Análisis Bioquímico
Biochemical Properties
Secnidazole is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa . Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion damages and kills the target pathogen .
Cellular Effects
Secnidazole mediates antibacterial effects against Bacteroides fragilis, Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia . It may also prolong the QTc interval, but not to a clinically significant extent .
Molecular Mechanism
Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of secnidazole is accounted for by the nitro group in the imidazole ring . Upon entering the target pathogen, the nitro group of secnidazole is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates .
Temporal Effects in Laboratory Settings
Secnidazole exhibited very low metabolism in human liver microsomes (HLMs) at concentrations up to 6400 μmol/L . Secnidazole was found to be metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes .
Dosage Effects in Animal Models
In animal reproduction studies, there were no adverse developmental outcomes when secnidazole was administered orally to pregnant rats and rabbits during organogenesis at doses up to 4 times the clinical dose .
Metabolic Pathways
Secnidazole is metabolized by hepatic CYP450 enzymes, with less than or equal to 1% of the parent drug converted to metabolites . Secnidazole was found to be metabolized by CYP3A4 and CYP3A5 but to a limited extent . Secnidazole most likely undergoes oxidation .
Transport and Distribution
Secnidazole is a highly lipid-soluble, basic drug . It is readily but variably absorbed from the gastrointestinal tract, with serum concentrations peaking within 1–2 hours, and becomes widely distributed in all tissues .
Subcellular Localization
Given its mechanism of action, it is likely that secnidazole is localized within the cytoplasm of the target bacteria or parasites where it interacts with bacterial or parasitic enzymes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de secnidazol implica la reacción de 2-metil-5-nitroimidazol con epóxido de propano en presencia de un ácido de Lewis en un solvente orgánico. El producto de reacción se separa luego en una solución acuosa de this compound. Se realiza la hidrólisis, seguida de enfriamiento y separación sólido-líquido para eliminar el 2-metil-5-nitroimidazol no reaccionado. El this compound crudo se extrae, concentra, cristaliza y separa para obtener el producto final .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y el pH, para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de cristalización y purificación es esencial para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: El secnidazol se somete a varias reacciones químicas, que incluyen:
Reducción: El grupo nitro en el this compound se puede reducir a un grupo amino en condiciones específicas.
Oxidación: El this compound se puede oxidar para formar diferentes derivados.
Sustitución: El anillo de imidazol en el this compound puede sufrir reacciones de sustitución con varios reactivos.
Reactivos y condiciones comunes:
Reducción: Los reactivos comunes incluyen gas hidrógeno con un catalizador de paladio.
Oxidación: Se utilizan reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Sustitución: Se emplean reactivos como los haluros de alquilo o los cloruros de acilo en condiciones ácidas o básicas.
Productos principales:
Reducción: Derivados amino de this compound.
Oxidación: Derivados oxidados con propiedades antimicrobianas alteradas.
Sustitución: Derivados de imidazol sustituidos con posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
El secnidazol se compara con otros 5-nitroimidazoles como el metronidazol y el tinidazol:
Metronidazol: Espectro de actividad similar pero con una vida media más corta y diferentes propiedades farmacocinéticas.
Tinidazol: Actividad antimicrobiana similar pero con diferentes características de absorción y eliminación.
Singularidad: La mejor absorción oral y la vida media más larga del this compound lo convierten en la opción preferida para ciertas infecciones
Lista de compuestos similares:
- Metronidazol
- Tinidazol
- Ornidazol
- Nimorazol
El this compound destaca por su perfil farmacocinético mejorado y su eficacia en el tratamiento de infecciones específicas.
Propiedades
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQZUUQMTUIKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045934 | |
Record name | Secnidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14742762 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of secnidazole is accounted for by the nitro group in the imidazole ring. Upon entering the target pathogen, the nitro group of secnidazole is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates. Radical anions and reactive intermediates cause the depletion of thiols, DNA helix damage, disruption of bacterial or parasitic protein synthesis and replication, and ultimately, cell death of susceptible isolates of Gram positive bacteria, Gram negative bacteria and _T. vaginalis_. | |
Record name | Secnidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12834 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3366-95-8 | |
Record name | Secnidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3366-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Secnidazole [USAN:INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Secnidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12834 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Secnidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Secnidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Secnidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SECNIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3459K699K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Secnidazole exert its antimicrobial effect?
A1: Secnidazole, a 5-nitroimidazole derivative, functions as a prodrug. [, , ] Upon entering anaerobic bacteria and protozoa, it undergoes reductive activation. The nitro group of Secnidazole is reduced by microbial nitroreductases, forming a cytotoxic nitro radical anion. This reactive species then interacts with DNA, causing strand breakage and inhibiting DNA synthesis, ultimately leading to cell death. [, ]
Q2: Does Secnidazole affect aerobic bacteria?
A2: Secnidazole primarily targets anaerobic bacteria and protozoa because they possess the necessary nitroreductase enzymes to activate the drug. Aerobic organisms lack these enzymes, making Secnidazole largely ineffective against them. [, ]
Q3: What is the molecular formula and weight of Secnidazole?
A3: The molecular formula of Secnidazole is C7H11N3O3, and its molecular weight is 185.18 g/mol. [, ]
Q4: Are there any characteristic spectroscopic data available for Secnidazole?
A4: Yes, research has utilized various spectroscopic techniques to analyze Secnidazole. Infrared (IR) and Raman spectroscopy have been employed to study the vibrational modes of the molecule, providing insights into its structure and conformation. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, specifically C13 and H1 NMR, has been used to determine chemical shifts, further characterizing the molecule's structure. [] Additionally, ultraviolet-visible (UV-Vis) spectroscopy has been widely used to quantify Secnidazole in various matrices due to its strong absorbance in the UV-Vis region. [, , ]
Q5: Has the stability of Secnidazole been assessed under stress conditions?
A6: Yes, forced degradation studies were conducted to evaluate the stability of Secnidazole under various stress conditions as per ICH guidelines. Results indicated that Secnidazole is more susceptible to degradation in alkaline and acidic conditions compared to other stress conditions like exposure to hydrogen peroxide (H2O2) or light. [] This highlights the importance of considering pH conditions during formulation and storage to ensure product stability.
Q6: What is the bioavailability of Secnidazole after oral administration?
A7: Secnidazole exhibits rapid and complete absorption following oral administration. Its bioavailability is reported to be around 100 ± 26%. [, ] This high bioavailability contributes to its effectiveness as an oral antimicrobial agent.
Q7: How is Secnidazole metabolized and eliminated from the body?
A8: Research indicates that Secnidazole exhibits very low metabolism in human liver microsomes. Its metabolism is primarily mediated by CYP3A4 and CYP3A5 enzymes, forming a limited number of metabolites. [] The long elimination half-life of Secnidazole, ranging from 17 to 29 hours, allows for single-dose treatments for certain infections. [, ]
Q8: What is the in vitro activity of Secnidazole against Trichomonas vaginalis?
A9: Secnidazole demonstrates potent trichomonacidal activity. Studies using the MTT colorimetric assay and microscopic counting methods revealed that Secnidazole exhibits concentration-dependent and time-dependent inhibition of Trichomonas vaginalis growth. The minimum inhibitory concentration (MIC) and minimum sterilizing concentration were determined to be 0.15 µg/mL and 20 µg/mL, respectively. [] These findings highlight its effectiveness against this common sexually transmitted infection.
Q9: Has the efficacy of Secnidazole been evaluated in clinical trials for bacterial vaginosis?
A10: Yes, multiple clinical trials have investigated the efficacy of Secnidazole for treating bacterial vaginosis. A Phase 3, randomized, double-blind, placebo-controlled study demonstrated that a single 2 g oral dose of Secnidazole resulted in significantly higher microbiological cure rates compared to placebo. [, , ]
Q10: Are there known mechanisms of resistance to Secnidazole?
A11: While Secnidazole has proven effective against various anaerobic infections, the emergence of drug resistance is a concern. One known mechanism of resistance involves mutations in the genes encoding for microbial nitroreductases. These mutations can reduce the enzyme's ability to activate Secnidazole, rendering the drug ineffective. []
Q11: Is there cross-resistance between Secnidazole and other nitroimidazoles?
A12: Cross-resistance between 5-nitroimidazole derivatives, including Secnidazole, Metronidazole, and Tinidazole, has been reported. [] This is primarily attributed to the shared mechanism of action involving nitroreductase activation.
Q12: What analytical methods are commonly employed for Secnidazole quantification?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection (HPLC/UV) is a widely used technique for Secnidazole quantification in biological samples and pharmaceutical formulations. [, , , , ] Gas-liquid chromatography (GLC) with flame-ionization detection (FID) and mass spectrometry (MS) has also been explored for Secnidazole analysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.